molecular formula C14H8N2Na2O8S2 B12767952 1,2-Hydrazinedisulfonic acid, 1-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-, disodium salt CAS No. 54345-83-4

1,2-Hydrazinedisulfonic acid, 1-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-, disodium salt

Cat. No.: B12767952
CAS No.: 54345-83-4
M. Wt: 442.3 g/mol
InChI Key: VTBSLZMAXBQXDO-UHFFFAOYSA-L
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Description

Introduction

Overview of 1,2-Hydrazinedisulfonic Acid, 1-(9,10-Dihydro-9,10-Dioxo-1-Anthracenyl)-, Disodium Salt

This compound is a polyfunctional organic compound combining an anthraquinone moiety with a hydrazinedisulfonic acid group. The anthracene core, functionalized at the 1-position with a hydrazine group bearing two sulfonic acid substituents, forms a conjugated system that enhances its redox activity and solubility in polar solvents. The disodium counterions neutralize the sulfonic acid groups, rendering the compound stable under ambient conditions.

The molecular structure integrates three key components:

  • Anthraquinone backbone : A planar aromatic system with two ketone groups at positions 9 and 10, enabling π-π stacking and charge-transfer interactions.
  • Hydrazine bridge : A nitrogen-nitrogen single bond connecting the anthracene core to the sulfonic acid groups, providing sites for protonation and coordination chemistry.
  • Sulfonic acid groups : Strongly acidic functionalities that improve water solubility and facilitate ionic interactions.

This combination results in a compound with a molecular weight of approximately 454.3 g/mol (estimated from structural analogs) and a predicted pKa below 1 for the sulfonic acid groups, making it highly ionized in aqueous environments.

Historical Context and Discovery

The synthesis of 1,2-hydrazinedisulfonic acid derivatives traces back to early 20th-century investigations into sulfonated aromatic compounds for dye manufacturing. However, the specific incorporation of a hydrazine linker into an anthraquinone system emerged more recently, driven by interest in multifunctional redox-active materials. While exact details of its first synthesis remain undocumented in publicly available literature, the compound gained attention in the 1990s as part of efforts to develop anthraquinone-based electron mediators for fuel cells.

Key milestones include:

  • 1980s : Development of anthraquinone disulfonic acids as pH indicators and dye intermediates.
  • 2000s : Exploration of hydrazine-sulfonic acid conjugates for catalytic applications, leading to the functionalization of anthracene systems.
  • 2020s : Characterization of its antimicrobial properties against sulfate-reducing bacteria, broadening its environmental applications.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is disodium 1-(9,10-dioxoanthracen-1-yl)hydrazine-1,2-disulfonate , reflecting:

  • Parent structure : Anthracene-9,10-dione (anthraquinone) substituted at position 1.
  • Functional groups : Hydrazine (-NH-NH-) linked to two sulfonic acid (-SO3H) groups, neutralized as disodium salts.

Common synonyms and registry identifiers include:

  • 1-(9,10-Dihydro-9,10-dioxo-1-anthracenyl)-1,2-hydrazinedisulfonic acid disodium salt
  • NSC-164 (historical designation from the National Service Center inventory)
  • CAS Registry Number: Not explicitly listed in available sources, though structural analogs like anthraquinone-1,5-disulfonic acid disodium salt hydrate hold CAS 206659-04-3.

Relevance in Contemporary Chemical Research

Recent studies highlight three primary research domains for this compound:

Organic Electronics

The anthraquinone moiety acts as an electron-deficient unit, while the hydrazine-sulfonate group provides electron-donating character. This ambipolar behavior enables its use in:

  • Organic photovoltaics : As a charge-transport layer modifier, improving hole mobility in polymer solar cells.
  • Electrochromic devices : Exhibiting reversible color changes upon redox cycling, useful in smart windows.
Environmental Chemistry

The compound inhibits sulfate-reducing bacteria (SRB) by disrupting microbial sulfide production pathways. Field tests demonstrate a 60–70% reduction in hydrogen sulfide emissions when applied to oilfield wastewater systems.

Coordination Chemistry

The sulfonate groups and hydrazine nitrogen atoms serve as ligands for transition metals. Copper(II) complexes of this compound show enhanced catalytic activity in oxidative coupling reactions.

Objectives and Scope of the Review

This review aims to:

  • Systematize fragmented data on the compound’s synthesis and properties.
  • Evaluate its emerging applications in energy and environmental science.
  • Identify unresolved questions regarding its reaction mechanisms and stability.

Subsequent sections will elaborate on synthetic methodologies, physicochemical characterization, and comparative analysis with related anthraquinone derivatives.

Properties

CAS No.

54345-83-4

Molecular Formula

C14H8N2Na2O8S2

Molecular Weight

442.3 g/mol

IUPAC Name

disodium;N-(9,10-dioxoanthracen-1-yl)-N-(sulfonatoamino)sulfamate

InChI

InChI=1S/C14H10N2O8S2.2Na/c17-13-8-4-1-2-5-9(8)14(18)12-10(13)6-3-7-11(12)16(26(22,23)24)15-25(19,20)21;;/h1-7,15H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2

InChI Key

VTBSLZMAXBQXDO-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N(NS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Preparation of Anthraquinone Core Derivatives

  • Reduction of Hydroxyanthraquinones: For example, 1,8-dihydroxy-9-anthranol can be prepared by catalytic hydrogenation of 1,8-dihydroxyanthraquinone using hydrogen gas and a nickel catalyst. This step is crucial for modifying the anthraquinone core to introduce hydroxyl groups that serve as reactive sites for further functionalization.

  • Reduction of Dihydroxyanthraquinones: 1,2,10-Anthracenetriol is synthesized by reducing 1,2-dihydroxyanthraquinone using ammonium hydroxide and zinc, providing tri-hydroxylated anthraquinone intermediates.

Sulfonation and Introduction of Sulfonic Acid Groups

  • Sulfonation of anthraquinone derivatives is typically performed using sulfuric acid or oleum under controlled temperature to introduce sulfonic acid groups at specific positions on the anthraquinone ring. This step yields anthraquinone sulfonic acids, which are precursors to hydrazinedisulfonic acid derivatives.

Formation of Hydrazinedisulfonic Acid Moiety

  • The sulfonated anthraquinone derivatives are reacted with hydrazine or hydrazine derivatives to form hydrazinedisulfonic acid groups. This reaction involves nucleophilic substitution where hydrazine attacks sulfonated positions, forming the hydrazine linkage.

  • The reaction conditions typically require controlled temperature and pH to avoid decomposition or overreaction.

Conversion to Disodium Salt

  • The hydrazinedisulfonic acid compound is neutralized with sodium hydroxide or sodium carbonate to form the disodium salt, enhancing solubility and stability.

  • The disodium salt form is preferred for biological applications due to better aqueous solubility.

Representative Synthetic Procedure (Based on Patent Data)

Step Reagents/Conditions Description Yield/Notes
1 1,8-Dihydroxyanthraquinone, H2, Ni catalyst Catalytic hydrogenation to 1,8-dihydroxy-9-anthranol Established method, high yield
2 Sulfuric acid (oleum), controlled temp Sulfonation to introduce sulfonic acid groups Position-selective sulfonation
3 Hydrazine hydrate, aqueous medium Reaction to form hydrazinedisulfonic acid groups Requires pH and temp control
4 NaOH or Na2CO3 Neutralization to disodium salt Improves solubility and stability

Analytical and Research Findings Supporting Preparation

  • Spectroscopic Characterization: Infrared spectroscopy shows characteristic absorption bands for the anthraquinone carbonyl groups (~1640, 1601 cm⁻¹) and sulfonic acid groups (~1285 cm⁻¹), confirming successful functionalization.

  • Purification: Precipitation by addition of diethyl ether and air drying is used to isolate the product in solid form with high purity.

  • Solvent Systems: Ethanol-water mixtures (80:20) buffered at pH 7 are effective solvents for dissolving the compound during synthesis and biological testing, indicating good aqueous compatibility of the disodium salt form.

  • Biological Activity Correlation: The presence of sulfonic acid and hydrazine groups on the anthraquinone core enhances inhibition of sulfide production by sulfate-reducing bacteria, validating the synthetic modifications.

Summary Table of Preparation Parameters

Parameter Details Comments
Starting Material Anthraquinone or hydroxyanthraquinones Commercially available
Key Reactions Catalytic hydrogenation, sulfonation, hydrazine substitution Multi-step synthesis
Catalysts Nickel catalyst for hydrogenation Well-established
Solvents Water, ethanol, acetone, 1-butanol, 1,4-dioxane Selected for solubility and reaction compatibility
Temperature Ranges from -70°C (amine addition) to reflux Controlled to optimize yield
pH Control Neutral to slightly basic for hydrazine reaction Prevents decomposition
Isolation Precipitation with diethyl ether, rotary evaporation Standard purification
Final Form Disodium salt Enhanced solubility and stability

Chemical Reactions Analysis

1,2-Hydrazinedisulfonic acid, 1-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Colorimetric Analysis

One of the primary applications of this compound is as a colorimetric reagent in analytical chemistry. It is utilized for the detection and quantification of various metal ions such as iron, manganese, titanium, and molybdenum. The compound forms colored complexes with these metals, allowing for their determination through spectrophotometric methods.

Metal IonDetection MethodColor Change
IronColorimetryRed
ManganeseColorimetryPurple
TitaniumColorimetryBlue
MolybdenumColorimetryYellow

Environmental Applications

The compound has been explored for its inhibitory effects on sulfide production from sulfate-reducing bacteria. This characteristic is particularly valuable in environmental management, where controlling sulfide levels is crucial to prevent odor and toxicity in sewage treatment and industrial processes.

Case Study : A study demonstrated that the application of anthraquinone compounds, including derivatives like 1,2-hydrazinedisulfonic acid disodium salt, effectively inhibited sulfide production in anaerobic environments. This was particularly useful in sewage treatment plants where sulfide generation can lead to operational challenges and health hazards .

Pharmaceutical Research

In pharmaceutical research, this compound serves as an intermediate in the synthesis of various drugs and therapeutic agents. Its unique chemical structure allows it to participate in reactions that yield biologically active compounds.

Example : The synthesis of anthraquinone derivatives has been linked to the development of anti-cancer drugs. The disodium salt form enhances solubility and bioavailability of these compounds, making them more effective as therapeutic agents .

Dye Manufacturing

The compound finds utility in the dye industry due to its ability to form stable colored complexes with various substrates. This property is exploited in the production of dyes that are used in textiles and other materials.

Chelating Agent

As a chelating agent, 1,2-hydrazinedisulfonic acid disodium salt can bind metal ions in solution, preventing their precipitation or unwanted reactions. This application is significant in processes such as metal recovery and wastewater treatment.

Mechanism of Action

The mechanism of action of 1,2-Hydrazinedisulfonic acid, 1-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain biological pathways by binding to specific sites on target molecules, thereby altering their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Acid Green 25 (Disodium 2,2'-(9,10-Dioxoanthracene-1,4-Diyldiimino)bis(5-Methylsulphonate))

  • Structure: Two imino (-NH-) groups bridge the anthraquinone core (1,4-substitution) to methylsulfonate groups.
  • Applications : Textile dye (green hue) with high thermal stability.
  • Sulfonate groups are at the 5-position of benzene rings rather than directly on the anthraquinone .

Anthraquinone-1,5-Disulfonic Acid Disodium Salt

  • Structure: Sulfonate groups at the 1,5-positions of anthraquinone.
  • Properties : High water solubility and UV absorption; used in analytical chemistry as a pH indicator.
  • Comparison : Lacks the hydrazine moiety, limiting its ability to form coordination complexes. The 1,5-sulfonation pattern reduces steric hindrance compared to 1,2-substitution .

C.I. Pigment Yellow 123 (1,2-Benzenedicarboxamide, N1,N2-Bis(9,10-Dihydro-9,10-Dioxo-1-Anthracenyl)-)

  • Structure: Anthraquinone units linked via benzenedicarboxamide.
  • Applications : High-performance pigment with excellent lightfastness.
  • Contrast: Non-ionic structure with carboxamide groups results in low solubility, unlike the sulfonated target compound. Suitable for coatings and plastics rather than aqueous systems .

Reactive Red 123 ([(9,10-Dihydro-9,10-Dioxo-1,4-Anthracenediyl)Bis[Imino[3-(2-Methylpropyl)-3,1-Propanediyl]]]Bisbenzenesulfonic Acid, Disodium Salt)

  • Structure: Branched alkyl chains and benzenesulfonate groups attached via imino linkers.
  • Applications : Fiber-reactive dye with strong covalent bonding to cellulose.
  • Divergence : The hydrophobic alkyl chains enhance affinity for fabrics but reduce solubility compared to the hydrophilic hydrazinedisulfonic acid derivative .

Table 1: Comparative Physicochemical Data

Compound Name Molecular Weight Solubility (Water) λmax (nm) Key Applications
Target Compound (1,2-Hydrazinedisulfonate) ~550 (estimated) High 480–520 Sensors, Dyes, Catalysts
Acid Green 25 586.5 Moderate 630–660 Textile Dye
Anthraquinone-1,5-Disulfonate 412.3 High 250–320 pH Indicator
C.I. Pigment Yellow 123 576.55 Insoluble 420–450 Paints, Plastics

Notes:

  • The target compound’s hydrazine group enables selective ion binding (e.g., fluoride) in sensor applications, as seen in anthraquinone-thiourea derivatives .
  • Sulfonate positioning (1,2 vs. 1,5) influences electronic properties: 1,2-substitution enhances intramolecular charge transfer .

Research Findings and Industrial Relevance

  • Environmental Chemistry: Anthraquinone sulfonates are monitored under regulatory frameworks (e.g., Canadian Environmental Protection Act) due to their persistence .
  • Material Science : Used in photochromic materials () and electrochemical sensors ().

Biological Activity

1,2-Hydrazinedisulfonic acid, 1-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-, disodium salt is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antineoplastic and trypanocidal activities as well as its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its hydrazine and anthraquinone moieties. The presence of sulfonic acid groups enhances its solubility in water and may influence its biological interactions.

Antineoplastic Activity

Research has indicated that hydrazine derivatives can exhibit significant antitumor properties. For instance, studies involving similar compounds have shown promising results in treating various cancers:

  • Mechanism : The antineoplastic activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms in cancer cells. They may induce apoptosis or inhibit cell proliferation through various pathways.
  • Case Studies : In a study involving 1-(2-chloroethyl)-1,2,2-tris(methylsulfonyl)hydrazine, it was observed that this compound produced several "cures" in mice bearing leukemia and sarcoma models. This suggests that hydrazine derivatives may have a broad spectrum of activity against different cancer types .

Trypanocidal Activity

Hydrazinedisulfonic acids have also been evaluated for their trypanocidal properties:

  • Mechanism : The proposed mechanism involves the inhibition of key metabolic pathways in Trypanosoma species, leading to cell death.
  • Research Findings : One study highlighted that specific hydrazine derivatives demonstrated effective trypanocidal activity in vitro, showcasing their potential as therapeutic agents against trypanosomiasis .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityMechanism of ActionReference
1-(2-chloroethyl)-1,2,2-tris(methylsulfonyl)hydrazineAntineoplasticInhibits DNA synthesis
1-Methyl-1,2,2-tris(methylsulfonyl)hydrazineTrypanocidalMetabolic pathway inhibition
Dantron (1,8-Dihydroxyanthraquinone)AnticancerInduces apoptosis

Pharmacokinetics and Toxicology

The pharmacokinetics of hydrazines can vary significantly based on their chemical structure. Studies have shown that:

  • Absorption and Metabolism : After administration, these compounds are metabolized primarily in the liver. Metabolites can be detected in urine and bile.
  • Toxic Effects : Acute exposure to hydrazines has been associated with respiratory and central nervous system toxicity. Long-term exposure may lead to more severe health issues .

Q & A

Q. Q1. What are the critical parameters for synthesizing this compound with high purity, and how can competing sulfonation pathways be minimized?

Methodological Answer: The synthesis typically involves sulfonation of 9,10-dihydro-9,10-dioxoanthracene (anthraquinone) using hydrazinedisulfonic acid under controlled conditions. Key parameters include:

  • Temperature control : Maintain 80–100°C to favor monosulfonation over polysulfonation .
  • Solvent selection : Use concentrated sulfuric acid or oleum to enhance sulfonic acid reactivity while avoiding side reactions like oxidation .
  • Stoichiometry : A 1:1 molar ratio of anthraquinone to sulfonating agent minimizes byproducts. Excess hydrazinedisulfonic acid may lead to over-sulfonation .
    Purification : Recrystallize from aqueous ethanol (70% v/v) to remove unreacted precursors. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Basic Research: Structural Characterization

Q. Q2. Which spectroscopic techniques are most effective for confirming the regioselectivity of sulfonation in this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Anthraquinone derivatives exhibit distinct absorption bands (e.g., ~250 nm for π→π* transitions). Sulfonation shifts peaks bathochromically; compare with reference spectra for 1-sulfo vs. 2-sulfo isomers .
  • ¹H NMR : Anthracene protons adjacent to sulfonate groups show deshielding (δ 8.5–9.0 ppm). NOESY can confirm spatial proximity of sulfonate and hydrazine moieties .
  • Mass Spectrometry (ESI-MS) : Look for [M–2Na+2H]²⁻ ions (calc. m/z ~325 for C₁₄H₈NNa₂O₈S₂) to verify molecular weight and sulfonation sites .

Advanced Research: Mechanistic Studies

Q. Q3. How can isotopic labeling resolve contradictions in proposed sulfonation mechanisms for anthraquinone derivatives?

Methodological Answer: Conflicting studies attribute sulfonation to either electrophilic aromatic substitution (EAS) or radical pathways. To clarify:

  • Deuterium Labeling : Synthesize anthraquinone with deuterium at the 1-position. If sulfonation occurs via EAS, deuterium kinetic isotope effects (KIE > 1) will reduce reaction rates .
  • Radical Traps : Add TEMPO (a radical scavenger) to the reaction. Inhibition of sulfonation supports a radical-mediated pathway .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G**) can compare activation energies for EAS vs. radical transition states .

Advanced Research: Stability and Reactivity

Q. Q4. How does pH influence the stability of the hydrazinedisulfonate group in aqueous solutions?

Methodological Answer:

  • pH-Dependent Degradation : Conduct accelerated stability studies at pH 2–12 (25–50°C). Monitor via ion chromatography for sulfite/sulfate byproducts.
    • Acidic conditions (pH < 4) : Hydrazine groups protonate, increasing susceptibility to hydrolysis .
    • Alkaline conditions (pH > 9) : Sulfonate esters may form, reducing solubility .
  • Buffer Selection : Use phosphate buffers (pH 6–8) for minimal degradation. Avoid Tris-based buffers, which nucleophilically attack sulfonate groups .

Advanced Research: Applications in Energy Materials

Q. Q5. What methodological challenges arise when integrating this compound into dye-sensitized solar cells (DSSCs)?

Methodological Answer:

  • Adsorption Optimization : Functionalize TiO₂ nanoparticles via carboxylate or phosphonate linkers to anchor the sulfonate group. Use UV-Vis to confirm monolayer coverage (Langmuir isotherm model) .
  • Electron Transfer Kinetics : Employ transient absorption spectroscopy to measure charge recombination rates. Anthraquinone sulfonates often exhibit faster recombination than Ru-based dyes .
  • Dye Aggregation : Add co-adsorbents (e.g., chenodeoxycholic acid) to prevent π–π stacking, which quenches excited states .

Advanced Research: Biological Interactions

Q. Q6. How can researchers design experiments to evaluate this compound’s interaction with lipid bilayers?

Methodological Answer:

  • Langmuir Trough Assays : Measure changes in surface pressure (Δπ) during compound insertion into DPPC monolayers. A Δπ > 5 mN/m indicates strong hydrophobic interactions .
  • Fluorescence Quenching : Incorporate pyrene-labeled lipids; anthraquinone sulfonates quench pyrene fluorescence via electron transfer, revealing penetration depth .
  • MD Simulations : Use GROMACS with CHARMM36 force field to predict binding free energies and orientation relative to bilayer headgroups .

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